

A Technical Guide to the Molecular Weight of 3-Methyl-1-hexene

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Compound of Interest

Compound Name: 3-Methyl-1-hexene

Cat. No.: B165624

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of **3-Methyl-1-hexene**, including its determination, the underlying principles, and relevant experimental protocols. This document is intended for professionals in research and development who require precise chemical information for applications such as organic synthesis, analytical chemistry, and metabolic studies.

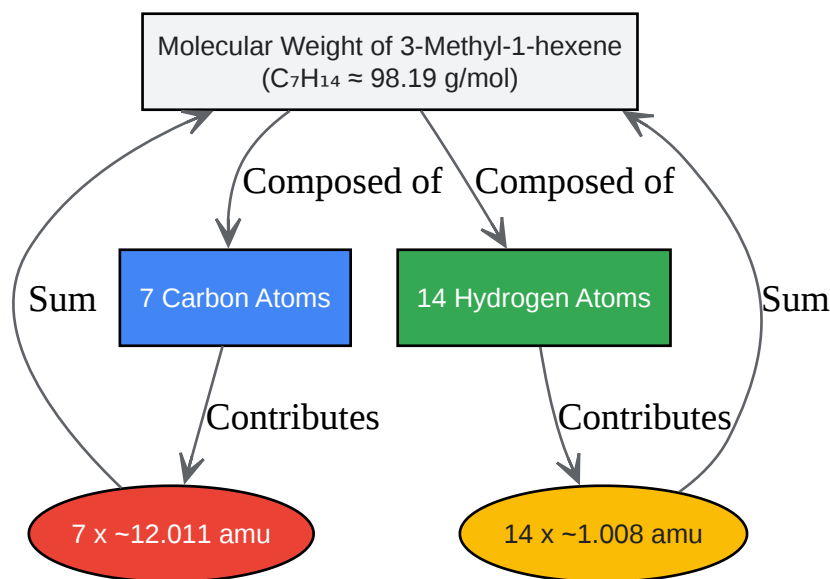
Core Molecular Properties

3-Methyl-1-hexene is an aliphatic alkene with the chemical formula C_7H_{14} .^[1] Its molecular weight is a fundamental property derived from the sum of the atomic weights of its constituent atoms.

The molecular weight of **3-Methyl-1-hexene** is calculated based on the atomic weights of carbon and hydrogen. The following table summarizes the quantitative data.

Component	Symbol	Quantity	Atomic Weight (amu)	Total Weight (amu)
Carbon	C	7	~12.011	~84.077
Hydrogen	H	14	~1.008	~14.112
Total	C_7H_{14}	~98.189		

The monoisotopic mass is 98.109550447 Da. For most practical applications, the molecular weight is cited as 98.19 g/mol .[2][3]



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Diagram 1: Calculation of Molecular Weight.

Experimental Determination of Molecular Weight

For volatile organic compounds like **3-Methyl-1-hexene**, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for experimental determination of molecular weight and structure elucidation.[4][5] The technique separates the compound from a mixture and then ionizes it to determine its mass-to-charge ratio.

The following is a generalized protocol for the determination of the molecular weight of **3-Methyl-1-hexene**.

Objective: To separate **3-Methyl-1-hexene** from a sample matrix and confirm its molecular weight using mass spectrometry.

1. Sample Preparation:

- Prepare a dilute solution of the sample containing **3-Methyl-1-hexene** in a volatile organic solvent (e.g., dichloromethane or methanol). A typical concentration is approximately 10 µg/mL.

- If necessary, filter or centrifuge the sample to remove any particulate matter.
- Transfer the final solution to a 1.5 mL glass autosampler vial.

2. Gas Chromatography (GC) Parameters:

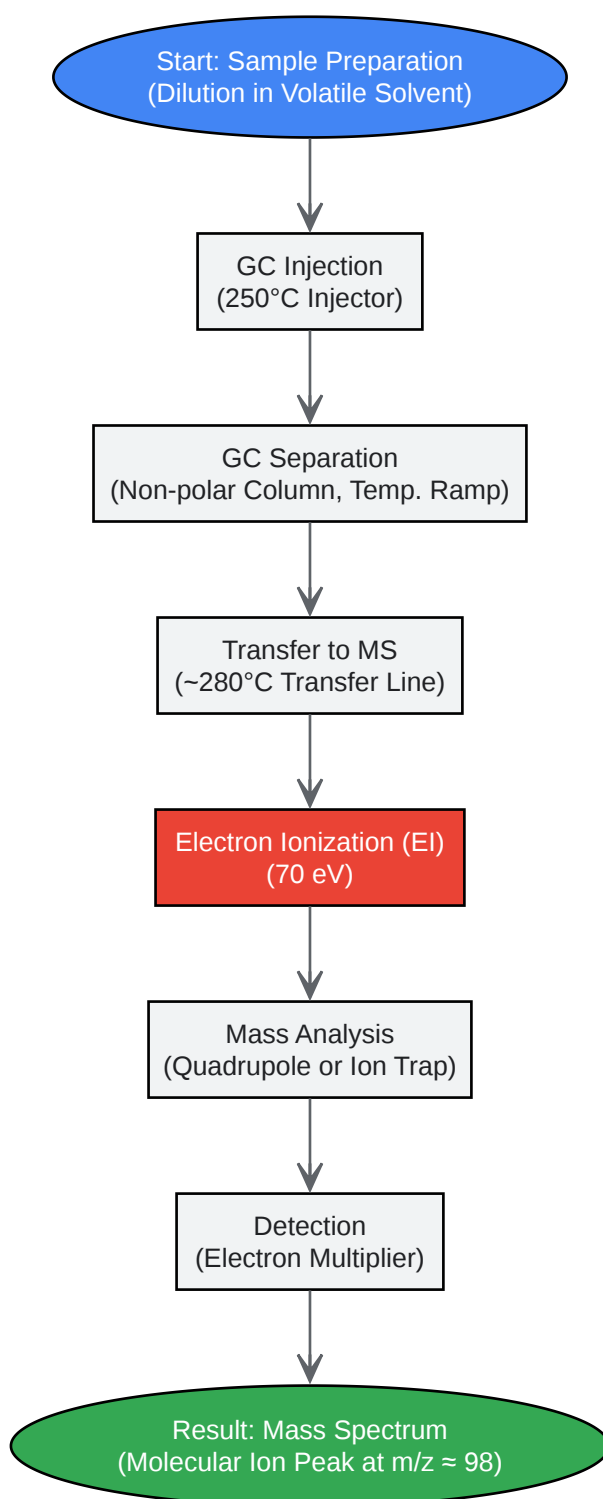
- Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness), suitable for separating volatile compounds.[\[6\]](#)
- Injector: Use a split/splitless injector, typically at 250°C to ensure rapid volatilization. The split ratio (e.g., 10:1 to 50:1) should be optimized based on sample concentration.
- Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate of 1.0-1.5 mL/min.[\[6\]](#)
- Oven Temperature Program:
 - Initial temperature: 40-60°C, hold for 2-5 minutes.
 - Ramp: Increase temperature to 200-250°C at a rate of 5-10°C/min.
 - Final hold: Maintain the final temperature for 2-5 minutes to ensure all compounds elute.

3. Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electron Ionization (EI) is standard for generating reproducible mass spectra.[\[6\]](#)
- Electron Energy: 70 eV.
- Mass Range: Scan a mass-to-charge (m/z) range of 35-350 to cover the molecular ion and expected fragments.
- Ion Source Temperature: 230-250°C to prevent condensation.
- Transfer Line Temperature: ~280°C to ensure efficient transfer from the GC to the MS.

4. Data Analysis:

- The mass spectrum will show the molecular ion (M^+) peak, which corresponds to the molecular weight of the compound. For **3-Methyl-1-hexene**, this will appear at an m/z of approximately 98.
- The fragmentation pattern can be used to confirm the structure of the molecule.



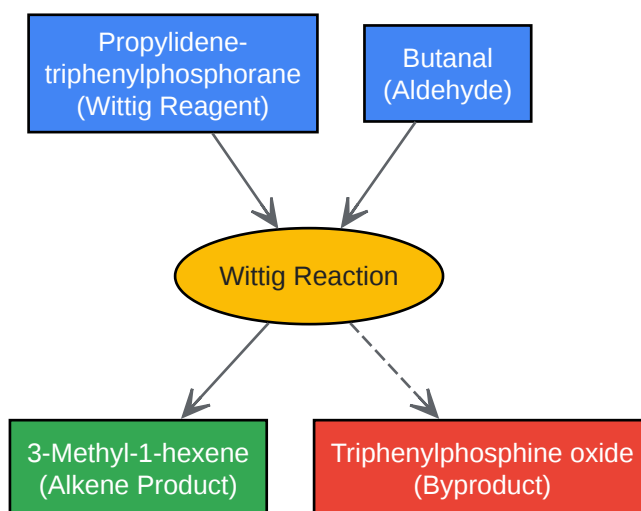
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Diagram 2: GC-MS Experimental Workflow.

Synthesis Context: The Wittig Reaction

While **3-Methyl-1-hexene** is not directly implicated in signaling pathways in drug development, understanding its synthesis is crucial for its use as a building block or intermediate. The Wittig reaction is a powerful method for creating alkenes from aldehydes or ketones.[7][8]

To synthesize **3-Methyl-1-hexene**, one could react butanal with a propylidene-triphenylphosphorane ylide.



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Diagram 3: Synthesis via Wittig Reaction.

Although **3-Methyl-1-hexene** itself is a simple hydrocarbon, the strategic placement of methyl groups is a key tactic in drug design, often referred to as the "magic methyl" effect.[9][10] This modification can significantly alter a molecule's pharmacodynamic and pharmacokinetic properties by influencing its conformation, metabolic stability, and binding affinity.[9] Therefore, understanding the properties and synthesis of simple methylated compounds remains relevant to the broader field of drug development.

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